The synthesis of 4-nonenoic acid can be achieved through several methods, with one prominent approach being the cross-metathesis reaction involving allylic alcohols. This method allows for the formation of 4-hydroxy-2-nonenal, which can subsequently be converted into 4-nonenoic acid through further oxidation or chemical transformation processes .
Another method involves enzymatic pathways where polyunsaturated fatty acids undergo oxidation. For instance, during lipid peroxidation, 4-nonenoic acid can form as a secondary product from the degradation of more complex lipids .
The molecular formula for 4-nonenoic acid is . Its structure features a long carbon chain with a hydroxyl group (-OH) and a double bond between the fourth and fifth carbon atoms. The structural representation can be summarized as follows:
4-Nonenoic acid participates in various chemical reactions typical for carboxylic acids and unsaturated compounds. Key reactions include:
The mechanism of action for 4-nonenoic acid primarily revolves around its role in cellular signaling and metabolic pathways. It is known to interact with various cellular components, influencing processes such as apoptosis and cellular stress responses.
Relevant data indicates that its physical state is influenced by temperature and purity levels, with melting points ranging from -10 °C to -5 °C depending on specific conditions .
4-Nonenoic acid has several applications in scientific research:
Research continues to explore its implications in health sciences, particularly concerning age-related diseases and conditions linked to oxidative stress .
4-Nonenoic acid ((Z)-non-4-enoic acid), a medium-chain unsaturated fatty acid with a cis double bond between carbons 4 and 5, undergoes extensive enzymatic transformations in lipid metabolism. Its metabolic fate involves three primary pathways:
β-Oxidation: The double bond at C4-C5 imposes steric constraints on standard β-oxidation enzymes. In silico simulations suggest isomerization to a 2,3-enoyl intermediate via Δ³,Δ²-enoyl-CoA isomerase precedes entry into the β-oxidation spiral. This generates acetyl-CoA and valeryl-CoA fragments, distinct from saturated analogs like nonanoic acid [4] [5].
Oxidative Metabolism: Hepatic alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) convert 4-nonenoic acid to 4-hydroxy-2-nonenoic acid and 4-oxononanoic acid. Kinetic studies show a Vmax of 0.902 nmol min⁻¹ per 10⁶ hepatocytes at 100 μM substrate, accounting for ~10% of total elimination. Co-factor dependence (NAD⁺) distinguishes this from conjugative pathways [2].
Reductive Detoxification: Aldo-keto reductases catalyze NADPH-dependent reduction to 4-hydroxy-2-nonene (reductive metabolite). Inhibition by 4-methylpyrazole confirms ADH involvement, with reductive metabolites detected at 42.3 nmol per 10⁶ hepatocytes at 250 μM substrate [2].
Table 1: Metabolic Fates of 4-Nonenoic Acid in Hepatocytes
Pathway | Key Enzyme | Metabolite | Rate (100 μM substrate) |
---|---|---|---|
β-Oxidation | Acyl-CoA dehydrogenase | Acetyl-CoA, Valeryl-CoA | Not quantified |
Oxidative | ADH/ALDH | 4-Hydroxy-2-nonenoic acid | 12.7 nmol/10⁶ cells |
Reductive | Aldo-keto reductase | 1,4-Dihydroxy-2-nonene | 12.6 nmol/10⁶ cells |
Conjugative (GSH) | Glutathione S-transferase | GS-4-Nonenoate adduct | 50–60% of total removal |
Conjugative metabolism via glutathione S-transferases (GST) dominates elimination (50–60%), forming water-soluble adducts excreted in bile [2].
4-Nonenoic acid modulates cellular signaling through receptor interactions and electrophile generation:
Neuromodulation: Structural similarity to valproic acid enables HDAC-independent seizure control. In vivo rat models show 4-nonenoic acid suppresses status epilepticus more effectively than valproate (p<0.01), reducing electrographic seizures by >90% without teratogenic HDAC inhibition. Proposed mechanisms include PPARγ activation and K⁺ channel potentiation [4] [7].
Anti-inflammatory Effects: Analogous to nonanoic acid derivatives, 4-nonenoic acid may inhibit COX-2. Molecular dynamics simulations of similar compounds (e.g., nootkatone) show stable hydrogen bonding with COX-2 (binding energy: −5.65 to −7.19 kcal/mol), suggesting competitive prostaglandin suppression [1].
Antimicrobial Signaling: As a component of plant essential oils, it disrupts microbial membranes. At 50–250 μM, it induces lipid peroxidation in Staphylococcus aureus, correlating with membrane integrity loss and oxidative stress (ROS increase: 2.5-fold) [6].
Electrophilic properties from the α,β-unsaturated carbonyl enable Michael addition to cysteine thiols in KEAP1 and IKKβ, activating Nrf2 antioxidant pathways and suppressing NF-κB [5].
Computational studies reveal high-affinity interactions with pathogenic and signaling proteins:
Hydrogen bonding with Asp83 (bond length: 2.1 Å) [6].Against toxic shock syndrome toxin-1 (TSST-1, PDB:2QIL), affinity reaches −5.9 kcal/mol, blocking receptor-binding domains [6].
Cancer-Related Proteins: Docking with human ERMP1 (a metallopeptidase) reveals binding at the M28 active site (binding energy: −6.5 kcal/mol). The carboxylic acid group coordinates catalytic Zn²⁺, inhibiting proteolytic activity implicated in ovarian cancer progression [3].
Neurotransmitter Receptors: GABAA receptor (homology model) simulations show insertion into β-subunit cavities (binding energy: −7.2 kcal/mol), enhancing chloride influx duration by 40% [4].
Table 2: Molecular Docking Results for 4-Nonenoic Acid with Protein Targets
Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Biological Implication |
---|---|---|---|---|
DNA Gyrase (S. aureus) | 5L3J | −5.3 | Val167, Ala170, Asp83 | DNA replication inhibition |
TSST-1 (S. aureus) | 2QIL | −5.9 | Tyr92, Gly94, Tyr151 | Superantigen neutralization |
ERMP1 metallopeptidase | Not available | −6.5 | His266, Glu269, Zn²⁺ site | Cancer metastasis suppression |
Topoisomerase IV (E. coli) | 3FV5 | −5.3 | Ser79, Arg84, Ile123 | Antibacterial activity |
Hydrophobic residues (e.g., Val, Ile) and the acidic C-terminus of 4-nonenoic acid drive recognition, as confirmed by 100-ns molecular dynamics showing stable RMSD < 2.0 Å [3] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0